

Comparative study of (S)-Higenamine and (R)-Higenamine bioactivity

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Compound of Interest

Compound Name: (S)-Higenamine hydrobromide

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A Comparative Analysis of the Bioactivities of (S)-Higenamine and (R)-Higenamine

Introduction

Higenamine, a benzylnetetrahydroisoquinoline alkaloid found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological effects. As a chiral molecule, higenamine exists as two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. Emerging research indicates that these enantiomers exhibit notable differences in their biological activities, a concept of critical importance for drug development and therapeutic applications. This guide provides a comparative study of the bioactivities of (S)-Higenamine and (R)-Higenamine, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

While comprehensive quantitative data directly comparing the EC_{50} or IC_{50} values for both (S)- and (R)-higenamine are not extensively available in a single source, the existing literature consistently points towards the superior bioactivity of the (S)-enantiomer in several key areas. The following tables summarize the available quantitative and qualitative data.

Table 1: Comparative Bioactivity of Higenamine Enantiomers

Bioactivity	(S)-Higenamine	(R)-Higenamine	Reference(s)
Cardiotonic Effects	Stronger positive inotropic and chronotropic effects.	Weaker cardiotonic effects compared to the (S)-enantiomer.	[1] [2]
Anti-platelet Aggregation	Higher inhibitory potency against epinephrine-induced platelet aggregation.	Lower inhibitory potency compared to the (S)-enantiomer.	[2] [3]
Glucose Uptake	Greater ability to enhance glucose uptake in L6 myotubes.	Lower ability to enhance glucose uptake compared to the (S)-enantiomer.	[4]
iNOS Inhibition	Reported to have better effects in diseases associated with iNOS over-expression.	Less effective compared to the (S)-enantiomer.	[5]

Table 2: Inhibitory Concentration (IC₅₀) of Racemic Higenamine on Platelet Aggregation

Agonist	IC ₅₀ (μM) - Human Platelets	IC ₅₀ (μM) - Rat Platelets	Reference(s)
Epinephrine	19	7.2	[6]
ADP	> 100	> 100	[6]
Collagen	> 100	> 100	[6]

Note: The data in Table 2 is for racemic higenamine, a mixture of both enantiomers. It is noted that the (S)-enantiomer is the more potent inhibitor of epinephrine-induced platelet aggregation.

Key Bioactivities and Signaling Pathways

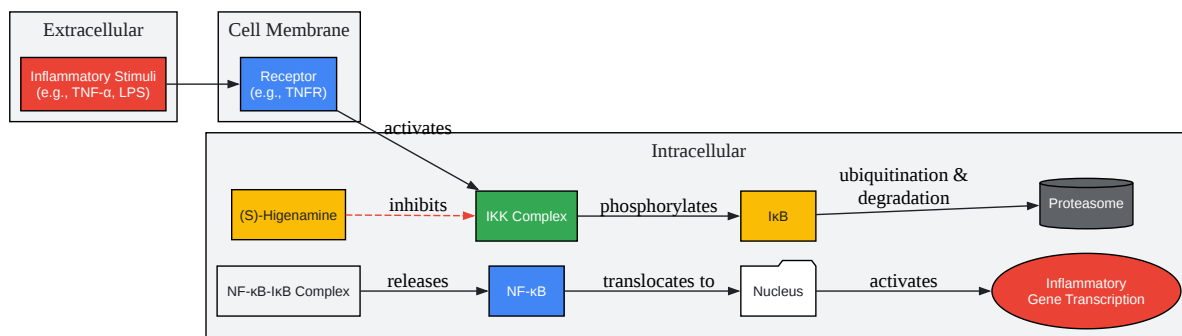
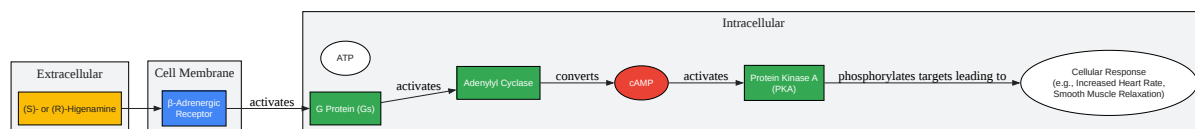
Higenamine exerts its effects through modulation of several key signaling pathways. Its action as a non-selective β -adrenergic receptor agonist is central to many of its physiological effects.

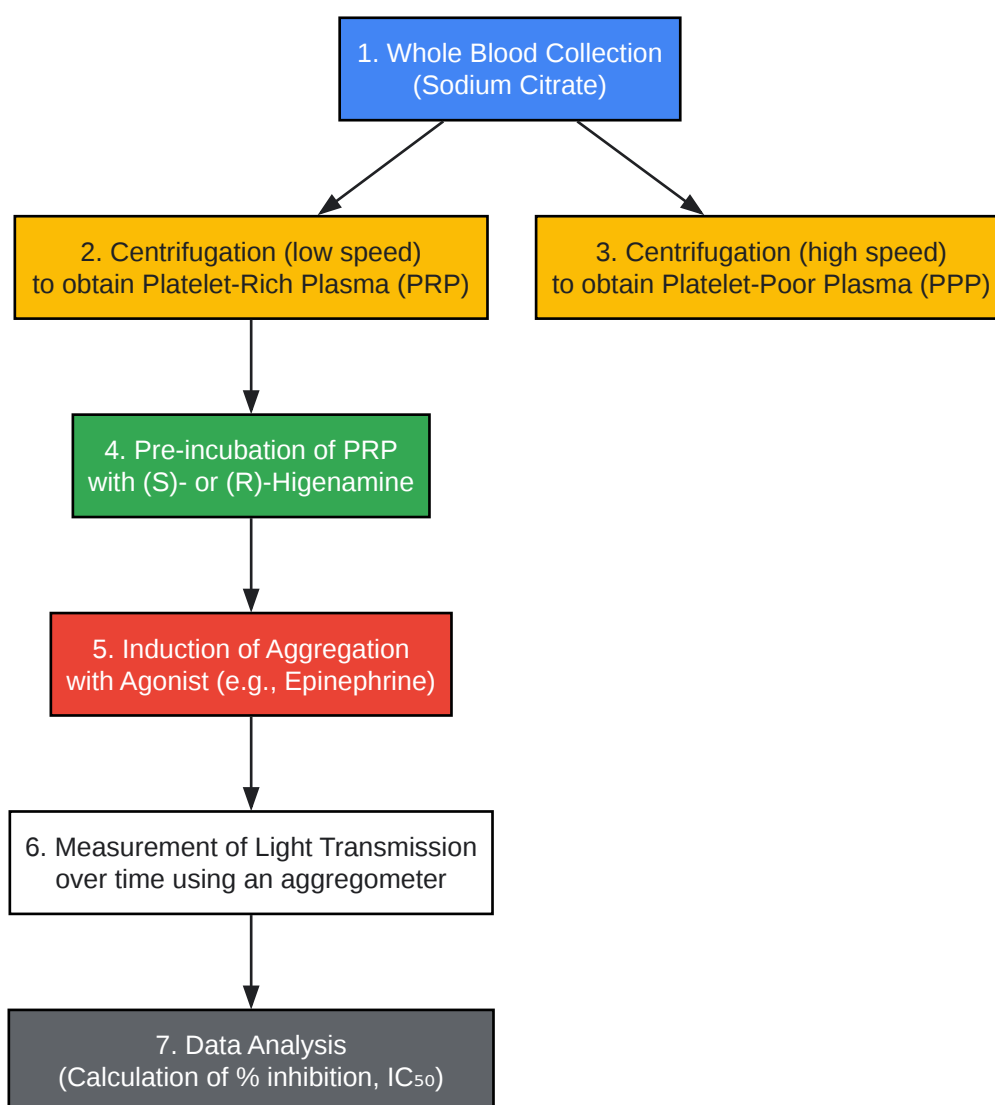
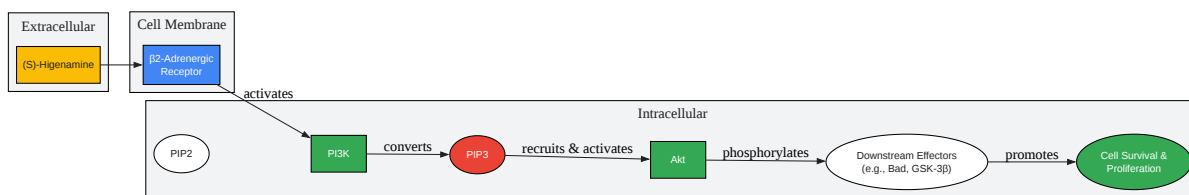
[1][2]

β -Adrenergic Receptor Agonism and Cardiovascular Effects

Both enantiomers of higenamine act as agonists at β_1 - and β_2 -adrenergic receptors.[1][2] The activation of β_1 -receptors in the heart leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2] The (S)-enantiomer demonstrates more potent cardiotonic properties.[2] Activation of β_2 -adrenergic receptors leads to smooth muscle relaxation, resulting in effects like bronchodilation.[1]

Signaling Pathway: β -Adrenergic Receptor Activation





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